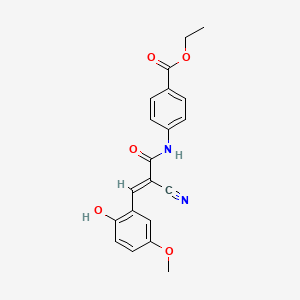
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate
カタログ番号 B2559340
CAS番号:
380552-06-7
分子量: 366.373
InChIキー: MADVXBCOFXCJEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate” is a topic of scientific research. Detailed information about its synthesis might be available in specialized chemical databases or scientific literature.Molecular Structure Analysis
The molecular formula of “(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate” is C20H18N2O5 . Its molecular weight is 366.367 .Chemical Reactions Analysis
The chemical reactions involving “(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate” are subject to ongoing research. Detailed information about its reactions might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis
“(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 631.7±55.0 °C at 760 mmHg . The melting point is not available . The flash point is 335.9±31.5 °C .科学的研究の応用
Nonlinear Optical (NLO) Properties:
- A study by (Kiven et al., 2023) investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT) methods. These compounds were found to be promising candidates for NLO materials, showing significantly larger static first and second hyperpolarizabilities compared to a prototypical NLO molecule. The study also indicated that the NLO activities of EMAB can be enhanced by substituting its methoxy group with stronger electron donors.
Polymerization Initiator:
- Research by (Li et al., 1991) demonstrated that Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. This study provided insights into the kinetics of the polymerization process initiated by ECMC.
Crystal Structure and Biological Activity:
- A study by (Obregón-Mendoza et al., 2018) focused on the crystal structure, synthesis, and biological activity of various ether and ester derivatives of trans-ferulic acid. The research highlighted the free-radical scavenging and antioxidant activity of compounds with free phenolic hydroxyls. This study suggests potential biological applications of these derivatives.
Corrosion Inhibition in Copper:
- The research by (Abu-Rayyan et al., 2022) explored the impact of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study is significant for understanding the protective properties of these compounds in industrial applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)13-4-6-16(7-5-13)22-19(24)15(12-21)10-14-11-17(26-2)8-9-18(14)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVXBCOFXCJEQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)
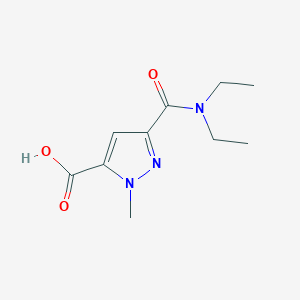


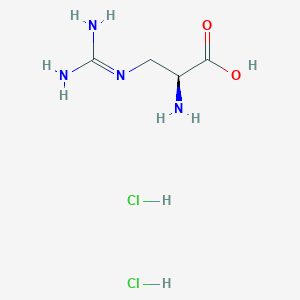
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)


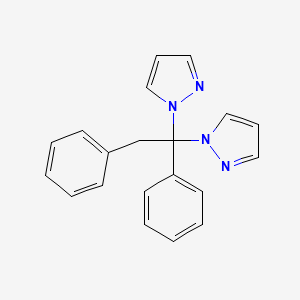
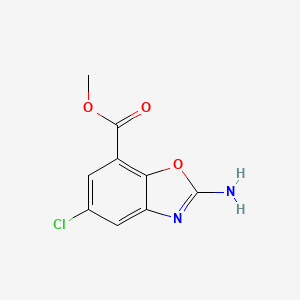
![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
![Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2559278.png)
methanone](/img/structure/B2559280.png)